Catalytic enantioselective synthesis of carbocyclic and heterocyclic spiranes via a decarboxylative aldol cyclization†
Chemical Science Pub Date: 2020-06-23 DOI: 10.1039/D0SC02366C
Abstract
The synthesis of a variety of enantioenriched 1,3-diketospiranes from the corresponding racemic allyl β-ketoesters via an interrupted asymmetric allylic alkylation is disclosed. Substrates possessing pendant aldehydes undergo decarboxylative enolate formation in the presence of a chiral Pd catalyst and subsequently participate in an enantio- and diastereoselective, intramolecular aldol reaction to furnish spirocyclic β-hydroxy ketones which may be oxidized to the corresponding enantioenriched diketospiranes. Additionally, this chemistry has been extended to α-allylcarboxy lactam substrates leading to a formal synthesis of the natural product (−)-isonitramine.
![Graphical abstract: Catalytic enantioselective synthesis of carbocyclic and heterocyclic spiranes via a decarboxylative aldol cyclization](http://scimg.chem960.com/usr/1/D0SC02366C.jpg)
Recommended Literature
- [1] Probing spin waves in Co3O4 nanoparticles for magnonics applications†
- [2] An insertion/self-fusion mechanism for cell membrane immobilization on porous silica beads to fabricate biomimic carriers†
- [3] Synthesis of luminescent BPh2-coordinated 2-(2′-hydroxyphenyl)benzoxazole (HBO)†
- [4] Ferric tannate photothermal material for efficient water distillation†
- [5] An in-depth physicochemical investigation of drug-loaded core–shell UiO66 nanoMOFs†
- [6] Back cover
- [7] Performance of a passive sampler for the determination of time averaged concentrations of nitrate and phosphate in water†
- [8] Aggregation of atomically precise graphene nanoribbons
- [9] 2-Aryl-perfluorobenzoxazoles: synthesis, fluorescence properties and synthetic applications in cubic platinum nanoparticles†
- [10] A two-dimensional MoS2/C3N broken-gap heterostructure, a first principles study